N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a prop-2-yn-1-yl group and a sulfonamide moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug development. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride falls under the category of sulfonamides, which are known for their antibacterial properties. It is also classified as a piperazine derivative, which has been widely studied for its pharmacological potential.
The synthesis of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride typically involves several key steps:
The synthesis may require specific conditions such as temperature control, choice of solvents (e.g., dimethylformamide), and catalysts to optimize yields and purity. The final product is often purified through recrystallization or chromatography methods to achieve the desired quality .
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride features a piperazine ring connected to a propynyl chain and a sulfonamide group. The structural representation can be visualized as follows:
The compound's structural data includes:
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride can undergo various chemical reactions:
Reagents such as sodium borohydride for reduction or potassium permanganate for oxidation are commonly used. Reaction conditions must be optimized to prevent degradation of sensitive functional groups.
The mechanism of action of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride involves its interaction with biological targets:
Preliminary studies suggest that the compound's structure allows it to interact with various biological systems, potentially affecting cellular processes related to disease states .
N-(prop-2-yn-1-y)piperazine-1-sulfonamide hydrochloride is typically a white crystalline solid. Its solubility in water is enhanced due to the hydrochloride form, facilitating its use in biological assays.
Key chemical properties include:
These properties are critical for its application in synthetic chemistry and biological research .
N-(prop-2-yn-1-y)piperazine-1-sulfonamide hydrochloride has several scientific uses:
The ongoing research into this compound aims to uncover further applications in pharmaceuticals and biotechnology, highlighting its significance in modern medicinal chemistry .
N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride (CAS 1258640-72-0; alternative CAS 1042642-74-9 for free base) represents a structurally distinct chemotype characterized by the synergistic integration of three pharmacologically significant elements: a piperazine ring, a sulfonamide group, and a terminal alkyne (propargyl) arm. The hydrochloride salt enhances aqueous solubility critical for biological screening. The core piperazine moiety adopts a chair conformation, providing topological rigidity, while its two nitrogen atoms serve distinct roles: one is sulfonamide-functionalized (creating a polar S(=O)₂-N linkage), and the other is alkylated via a -CH₂-C≡CH substituent. This propargyl group introduces a linear, π-electron-rich alkyne terminus orthogonal to the saturated heterocycle [5] [8].
Table 1: Molecular Descriptors of N-(Prop-2-yn-1-yl)piperazine-1-sulfonamide Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₄ClN₃O₂S | Confirms elemental composition |
Molecular Weight | 239.72 g/mol | Impacts pharmacokinetics (e.g., diffusion, absorption) |
SMILES | C#CCNS(=O)(=O)N1CCNCC1.Cl | Encodes structural connectivity |
Hydrogen Bond Donors | 2 (NH sulfonamide, NH⁺ salt) | Dictates protein-binding capabilities |
Hydrogen Bond Acceptors | 5 (S=O, N piperazine, Cl⁻) | Influences solubility & membrane permeation |
Topological Polar Surface Area | 61.44 Ų | Predicts cell permeability & blood-brain barrier penetration |
Alkyne Functionality | Terminal -C≡CH | Enables bioorthogonal "click" chemistry modifications |
This scaffold exemplifies a molecular hybrid architecture, where the sulfonamide group frequently acts as a bioisostere for carbonyl or phosphate groups, enabling targeted hydrogen bonding with enzymes. Simultaneously, the piperazine ring—a common motif in CNS-active drugs—provides conformational flexibility and basicity (pKa ~9 for the secondary amine when not quaternized), facilitating solubility modulation and salt formation. The propargyl arm positions the terminal alkyne as an external functional handle, distinguishing it from merely aliphatic or aromatic piperazine derivatives [2] [8].
Piperazine-sulfonamide hybrids trace their origins to mid-20th-century antimicrobial development but gained prominence with the advent of rational drug design in the 1990s. Early iterations focused on mono-functionalized piperazines (e.g., N-arylpiperazines) for serotonin receptor modulation. The integration of sulfonamides emerged as a strategy to enhance aqueous solubility and introduce hydrogen-bonding motifs critical for enzyme inhibition. Seminal work in HIV therapeutics catalyzed advancements; sulfonamide-piperazine hybrids were incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat drug resistance. For example, derivatives bearing diarylpyrimidine cores linked via piperazine sulfonamides demonstrated nanomolar potency against mutant HIV strains by forming critical backbone hydrogen bonds with residues like F227 and P236 in the reverse transcriptase pocket [4].
Table 2: Key Milestones in Piperazine-Sulfonamide Hybrid Development
Era | Representative Compounds | Therapeutic Application | Innovation |
---|---|---|---|
1980s–1990s | Simple N-arylpiperazine sulfonamides | Antimicrobials/Anxiolytics | Proof of scaffold bioactivity |
Early 2000s | Diarylpyrimidine-piperazine sulfonamides (e.g., BH-11c) | HIV NNRTIs (Improved WT/mutant activity) | Backbone-binding in tolerant Region I of RT |
2010–Present | Piperazinyl-nitroimidazole-triazoles (e.g., 9g, 9k) | Anticancer agents (MCF-7 inhibition) | "Click"-enabled hybridization (IC₅₀ = 2–5 μM) |
2015–Present | Alkyne-functionalized variants (e.g., target compound) | Multifunctional prodrugs & probes | Incorporation of bioorthogonal reaction handles |
The strategic shift toward alkyne-functionalized piperazine sulfonamides accelerated post-2010, driven by the rise of click chemistry. The target compound serves as a linchpin in synthesizing triazole-bridged hybrids, exemplified by anticancer agents like compound 9g (IC₅₀ = 2.00 ± 0.03 μM against MCF-7 cells). This evolution underscores a transition from passive solubility modifiers to actively functionalized intermediates enabling modular drug discovery [2] [4] [5].
Functionalization with a terminal alkyne (-C≡C-H) transforms N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride from a standalone entity into a versatile molecular building block. This design leverages three key advantages intrinsic to terminal alkynes:
Bioorthogonal Click Chemistry: The alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles—heterocycles renowned for metabolic stability, hydrogen-bonding capability, and aromatic character. This reaction is high-yielding, regioselective, and compatible with aqueous environments. For instance, the synthesis of nitroimidazole-piperazinyl-triazole hybrids (e.g., 9a–k) critically depends on coupling alkynyl-piperazines like the target compound with azide-functionalized partners. The resultant triazole ring often mediates target interactions (e.g., hydrogen bond with Asp58 in hERα, distance: 3.2 Å) [2] [6].
Hydrophobic-Hydrophilic Balance Modulation: While the piperazine-sulfonamide moiety confers hydrophilicity, the alkyne introduces mild lipophilicity (cLogP ≈ -1.3 for free base). This balance is tunable; triazole formation or propargylation of hydrophobic payloads can enhance membrane permeability without sacrificing solubility entirely—a critical factor in CNS-penetrant or anticancer agents [8].
Conformational Restriction & Steric Guidance: The linear propargyl arm (-CH₂-C≡CH) extends the sulfonamide pharmacophore away from the piperazine ring, minimizing intramolecular steric clash. Upon cycloaddition, the triazole spacer imposes defined dihedral angles (e.g., ~144° in triazole-imidazole hybrids), optimizing ligand-receptor complementarity. Computational studies confirm that eliminating a methylene spacer (e.g., direct piperazine-sulfonamide vs. piperazine-CH₂-sulfonamide) reduces distances to key residues like F227/P236 from 4–6.7 Å to ~3 Å, enabling potent backbone hydrogen bonding [4] [8].
Table 3: Applications of Terminal Alkyne Functionalization in Drug Design
Reaction Type | Product Class | Biological Outcome | Example from Literature |
---|---|---|---|
CuAAC with organic azides | 1,4-Disubstituted triazoles | Enhanced anticancer activity (MCF-7 inhibition) | Nitroimidazole-triazoles 9g/9k (IC₅₀: 2–5 μM) [2] |
Sonogashira coupling | Aryl-/heteroaryl-acetylenes | Improved PK properties & target engagement | NNRTI derivatives with reduced CYP inhibition [4] |
Hydroamination | Enamines | Access to neuroactive scaffolds | (Under investigation in piperazine series) |
Recyclable catalysis* | Vinyl silanes/dihaloketones | Enables green synthesis of intermediates | Polysiloxane-Pt catalyzed hydrosilylation [9] |
Note: Alkyne functionalization using recyclable catalysts enhances sustainability but is indirect to biological activity.
The terminal alkyne thus serves as a chemoselective handle for late-stage diversification, aligning with fragment-based drug discovery (FBDD) principles. This functionality permits rapid generation of structure-activity relationships (SAR) around the piperazine-sulfonamide core without de novo synthesis—a critical efficiency in modern medicinal chemistry [3] [6] [9].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5